molecular formula C13H8OS B095784 5-(Phenylethynyl)thiophene-2-carbaldehyde CAS No. 17257-10-2

5-(Phenylethynyl)thiophene-2-carbaldehyde

Cat. No. B095784
CAS RN: 17257-10-2
M. Wt: 212.27 g/mol
InChI Key: YFMUACLZRVJOBK-UHFFFAOYSA-N
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Description

The compound of interest, 5-(Phenylethynyl)thiophene-2-carbaldehyde, is a thiophene derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, properties, and applications, which can provide insights into the chemistry of thiophene-based compounds, including the one .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described, which could potentially be adapted for the synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde . Photochemical synthesis is another method that has been used to create phenyl-2-thienyl derivatives, indicating that light-induced reactions could be a viable pathway . Additionally, the use of lithium/halogen exchange reactions has been reported for the regioselective synthesis of thiophene derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystal and molecular structures of various thio-phene-3-carbaldehyde derivatives have been analyzed, showing different degrees of planarity and substituent effects on the molecular conformation . This information can be extrapolated to understand the potential molecular structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, thioacetalization, chloromethylation, and oxidation reactions have been performed on 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, which could provide insights into the reactivity of the aldehyde group in the compound of interest . The Doebner reaction with malonic acid and the formation of crystalline condensation products with rhodanine are other examples of reactions involving thiophene carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, a compound with a thiophene-2-carbaldehyde moiety, have been characterized, suggesting that similar photophysical properties might be expected for 5-(Phenylethynyl)thiophene-2-carbaldehyde . The mesogenic and spectroscopic properties of 2,5-disubstituted thiophene derivatives have also been studied, indicating that the substitution pattern on the thiophene ring can significantly affect these properties .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : Thiophene-based analogs, such as 5-(Phenylethynyl)thiophene-2-carbaldehyde, have been the subject of many studies for drug discovery and development . They are important for biological systems and material chemistry . These compounds are often used in the synthesis of Schiff bases, which are known for their wide biological activities and industrial applications .
  • Methods of Application or Experimental Procedures : The synthesis of Schiff bases containing substituted thiophene is carried out and the compounds are characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods . In silico analysis is used to examine the probable interactions between the synthesized compound and the target proteins .
  • Results or Outcomes : Thiophene derivatives are very important for biological systems and material chemistry . They constitute the active substance of many drugs due to their insecticide, anticancer, antioxidant, antifungal agents and anticancer effects . Some Schiff base compounds containing thiophene are stated to be corrosion inhibitors .

Application in Material Science

  • Summary of the Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
  • Methods of Application or Experimental Procedures : The synthesis of thiophene derivatives is carried out using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .
  • Results or Outcomes : Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Application in Drug Discovery

  • Summary of the Application : Thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Methods of Application or Experimental Procedures : The synthesis of these drugs involves the use of thiophene derivatives. The specific synthesis method can vary based on the desired drug .
  • Results or Outcomes : Drugs like suprofen and articaine, which contain a thiophene framework, have been used as an anti-inflammatory drug and a dental anesthetic respectively .

Application in Computational Chemistry

  • Summary of the Application : “5-(Phenylethynyl)thiophene-2-carbaldehyde” can be used in computational chemistry for simulation visualizations .
  • Methods of Application or Experimental Procedures : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
  • Results or Outcomes : The results of these simulations can provide valuable insights into the properties and behaviors of “5-(Phenylethynyl)thiophene-2-carbaldehyde” and other similar compounds .

Application in Synthetic Chemistry

  • Summary of the Application : Thiophene derivatives, including “5-(Phenylethynyl)thiophene-2-carbaldehyde”, are synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Methods of Application or Experimental Procedures : These methods involve condensation reactions between different compounds . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
  • Results or Outcomes : The synthesized thiophene derivatives have a variety of properties and applications in different fields .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

5-(2-phenylethynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMUACLZRVJOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371868
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylethynyl)thiophene-2-carbaldehyde

CAS RN

17257-10-2
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17257-10-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M D'Auria, G Piancatelli, T Ferri - The Journal of Organic …, 1990 - ACS Publications
The photochemical reactions of 5-iodothiophene-2-carbaldehyde (4a), 2-acetyl-5-iodothiophene (4b), 5-bromofuran-2-carbaldehyde (3a), and 5-iodofuran-2-carbaldehyde (3b) with …
Number of citations: 28 pubs.acs.org
A Orita, F Ye, G Babu, T Ikemoto… - Canadian journal of …, 2005 - cdnsciencepub.com
La réaction de double élimination des sulfones β-substituées offre une possibilité de stratégie versatile pour la synthèse de trousses d'arylène éthynylène contenant des noyaux …
Number of citations: 16 cdnsciencepub.com

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